Cas no 6890-08-0 (2-Hydroxyisoquinoline-1,3(2H,4H)-dione)
2-Hydroxyisoquinoline-1,3(2H,4H)-dione Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-1,3(2H,4H)-Isoquinolinedione
- 2-Hydroxyisoquinoline-1,3(2H,4H)-dione
- 2-HYDROXYISOQUINOLINE-1,3(2H,4H)-DIONE,BROWN SOLID
- 2-hydroxy-4H-isoquinoline-1,3-dione
- DTXSID70333610
- N-hydroxyisoquinolinedione, 2
- BB 0305909
- PD119167
- Q27451246
- 6890-08-0
- FT-0669531
- AKOS016011468
- CHEMBL16755
- 2-hydroxy-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- D82581
- MFCD00835191
- SCHEMBL3358267
- BDBM33410
- 1,3(2H,4H)-Isoquinolinedione, 2-hydroxy-
- 0N7
- A922904
- CS-0155929
- DB-261216
- HY-W103287
- DTXCID80284700
- AE-018/31857046
-
- MDL: MFCD00835191
- Inchi: 1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2
- InChI Key: ZXAICCBFIBBVAR-UHFFFAOYSA-N
- SMILES: ON1C(C2C=CC=CC=2CC1=O)=O
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 57.6Ų
Experimental Properties
- Density: 1.51
- Melting Point: 197-200°C
- Boiling Point: 382.7°C at 760 mmHg
- Flash Point: 185.3°C
- Refractive Index: 1.67
- PSA: 57.61000
- LogP: 0.53860
2-Hydroxyisoquinoline-1,3(2H,4H)-dione Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Hydroxyisoquinoline-1,3(2H,4H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H939800-5mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 5mg |
$98.00 | 2023-05-18 | ||
| TRC | H939800-10mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 10mg |
$ 121.00 | 2023-09-07 | ||
| TRC | H939800-25mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 25mg |
$ 241.00 | 2023-09-07 | ||
| TRC | H939800-100mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 100mg |
$ 845.00 | 2023-09-07 | ||
| Alichem | A189004960-1g |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 95% | 1g |
$659.40 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE955-100mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 95+% | 100mg |
1042CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE955-250mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 95+% | 250mg |
2847CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE955-200mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 95+% | 200mg |
759.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QE955-50mg |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 95+% | 50mg |
309.0CNY | 2021-07-17 | |
| Chemenu | CM143319-1g |
2-hydroxyisoquinoline-1,3(2H,4H)-dione |
6890-08-0 | 95% | 1g |
$729 | 2021-08-05 |
2-Hydroxyisoquinoline-1,3(2H,4H)-dione Suppliers
2-Hydroxyisoquinoline-1,3(2H,4H)-dione Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 2-Hydroxyisoquinoline-1,3(2H,4H)-dione
Professional Introduction to 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 6890-08-0)
2-Hydroxyisoquinoline-1,3(2H,4H)-dione, identified by its Chemical Abstracts Service (CAS) number 6890-08-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoquinoline family, a class of nitrogen-containing aromatic organic compounds that are widely recognized for their biological activities and pharmacological properties. The unique structural features of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, including its hydroxyl and diketone functional groups, make it a versatile scaffold for the development of novel therapeutic agents.
The chemical structure of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione consists of a benzene ring fused with a pyridine ring, with additional modifications that include hydroxyl and ketone groups at specific positions. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of these functional groups also facilitates further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.
In recent years, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been extensively studied for its potential applications in drug discovery. One of the most compelling areas of research has been its role as a precursor in the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the preparation of isoquinoline-based alkaloids, which are known for their antimicrobial and anti-inflammatory properties. The compound’s ability to serve as a building block for more complex structures has made it a valuable asset in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the significance of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Molecular modeling studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions have been correlated with potential therapeutic effects such as antioxidant and anti-cancer activities. The detailed understanding of its binding mechanisms has provided insights into how structural modifications can enhance its pharmacological profile.
The pharmaceutical industry has shown particular interest in 2-Hydroxyisoquinoline-1,3(2H,4H)-dione due to its versatility and potential as an intermediate in drug development. Researchers have explored its derivatives as candidates for treating neurological disorders, cardiovascular diseases, and even certain types of cancer. The compound’s ability to modulate key signaling pathways has made it a focal point in efforts to develop next-generation therapeutics.
From a synthetic chemistry perspective, 2-Hydroxyisoquinoline-1,3(2H,4H)-dione offers unique opportunities for innovation. Its framework can be modified through various reactions such as cyclization, oxidation, and reduction to yield a wide range of analogs. These modifications not only expand the chemical space but also allow for fine-tuning of biological activity. The development of efficient synthetic routes to this compound has been a priority for many research groups aiming to streamline the production of isoquinoline-based drugs.
The biological activity of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been further explored through preclinical studies. Initial findings suggest that it may possess properties relevant to immunomodulation and neuroprotection. These effects are particularly intriguing given the growing interest in immunotherapies and neurodegenerative disease treatments. While more research is needed to fully elucidate its mechanisms of action, these preliminary results underscore its promise as a lead compound.
In conclusion,2-Hydroxyisoquinoline-1,3(2H,4H)-dione (CAS No. 6890-08-0) represents a significant compound in modern pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents across multiple disease areas. As our understanding of its chemical properties and biological interactions continues to grow, this molecule is poised to play an increasingly important role in the discovery and development of next-generation medicines.
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